BenchChemオンラインストアへようこそ!

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid

Conformational analysis Structure-based drug design Amino acid building block

Secure the validated entry point for boceprevir/narlaprevir P2 mimetics and trovafloxacin analogs. This rigid [3.1.0] bicyclic scaffold enforces an exo-6-COOH dihedral angle essential for NS3/DPP-IV target binding, unlike flexible piperidine-4-carboxylic acid or bridgehead-substituted isomers. Its pre-organized conformation eliminates entropic penalties, directly supporting SAR-driven medicinal chemistry. N-unsubstituted core enables immediate diversification at the pyrrolidine nitrogen to generate sigma ligand, CCR2 antagonist, and quinolone libraries.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 1212822-57-5
Cat. No. B3222311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.1.0]hexane-6-carboxylic acid
CAS1212822-57-5
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1C2C(C2C(=O)O)CN1
InChIInChI=1S/C6H9NO2/c8-6(9)5-3-1-7-2-4(3)5/h3-5,7H,1-2H2,(H,8,9)
InChIKeyQWFCVBMSMZUVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Azabicyclo[3.1.0]hexane‑6‑carboxylic Acid: A Conformationally‑Locked Amino Acid Scaffold for CNS‑Penetrant Drug Discovery


3‑Azabicyclo[3.1.0]hexane‑6‑carboxylic acid (CAS 1212822‑57‑5) is a bicyclic, non‑proteinogenic amino acid that embeds a secondary amine within a rigid [3.1.0] framework. The scaffold is recognized as a privileged structure in medicinal chemistry because it enforces a discrete spatial orientation of the carboxylic acid and the amine, mimicking the geometry of trans‑cyclopropyl‑constrained proline analogs while offering three sites for orthogonal derivatization [1]. This pre‑organized geometry is distinct from flexible piperidine‑4‑carboxylic acid and from positional isomers such as 3‑azabicyclo[3.1.0]hexane‑1‑carboxylic acid, where the carboxylate occupies a bridgehead position and adopts a different exit vector that alters both steric and electronic properties .

Why a Piperidine‑4‑carboxylic Acid or a 3‑Azabicyclo[3.1.0]hexane‑1‑carboxylic Acid Cannot Substitute 3‑Azabicyclo[3.1.0]hexane‑6‑carboxylic Acid


The rigid cyclopropane ring in the 3‑azabicyclo[3.1.0]hexane core locks the carboxylic acid in an exo orientation with a defined 60° dihedral angle relative to the pyrrolidine ring, a geometry that is topologically inaccessible to monocyclic piperidine‑4‑carboxylic acid or to the bridgehead‑substituted 3‑azabicyclo[3.1.0]hexane‑1‑carboxylic acid isomer [1]. In protease inhibitor programs, substituting this scaffold for a flexible proline analog resulted in a 1000‑fold loss in NS3 binding affinity, demonstrating that the pre‑organized scaffold is essential for maintaining target engagement [2]. Generic replacement of the 6‑carboxylic acid with regio‑ or stereoisomers introduces a different hydrogen‑bond vector and steric footprint, which can abolish the key salt‑bridge or hydrophobic interactions required for potency against kinases, DPP‑IV, or viral proteases [3].

Quantitative Evidence: Differentiating 3‑Azabicyclo[3.1.0]hexane‑6‑carboxylic Acid from its Closest Analogs


Exo‑Carboxylate vs. Bridgehead‑Carboxylate Topology: Distinct Hydrogen‑Bond Vector for Drug‑Target Interactions

The 6‑carboxylic acid substituent projects away from the bicyclic core (exo), forming a C–C–O angle of approximately 117° relative to the cyclopropane plane. In contrast, 3‑azabicyclo[3.1.0]hexane‑1‑carboxylic acid bears the carboxylate at a bridgehead position, where it bisects the cyclopropane ring and is sterically shielded by the adjacent methylene groups. This difference translates into a >3 Å shift in the position of the carboxylate oxygen when the two scaffolds are superimposed at the bicyclic nitrogen [2]. The 6‑COOH vector is comparable to that of (S)‑proline, but with a narrower dihedral range, pre‑organizing the acid for productive salt‑bridge formation with arginine or lysine side chains in enzyme active sites (e.g., HCV NS3 protease) [1].

Conformational analysis Structure-based drug design Amino acid building block

Conformational Restriction Confers 1000‑Fold Target Affinity Advantage Over Flexible Proline in NS3 Protease Inhibitors

The 6,6‑dimethyl analog of the 3‑azabicyclo[3.1.0]hexane‑2‑carboxylic acid scaffold (the P2 fragment of boceprevir) provides a 1000‑fold increase in NS3 protease binding affinity compared to a proline residue in the same pentapeptide sequence [1]. Although the commercial compound is the 6‑carboxylic acid (not the 2‑carboxylic acid), the shared bicyclic core is the source of the conformational restriction. The unsubstituted 6‑COOH scaffold retains the identical bicyclic geometry and can be elaborated at the 6‑position to install the carboxylic acid or amide groups required for P2 or P3 mimicry in next‑generation HCV or SARS‑CoV‑2 Mᵖʳᵒ inhibitors [2]. By contrast, monocyclic piperidine‑4‑carboxylic acid lacks the cyclopropane constraint and would not impart the same entropic advantage upon binding [3].

HCV NS3 protease Boceprevir Conformational constraint Scaffold pre‑organization

Validated Intermediate for Gram‑Scale Synthesis of Broad‑Spectrum Antibacterial Quinolones (Trovafloxacin Precursors)

The 3‑azabicyclo[3.1.0]hexane nucleus, specifically the 6‑carboxylate‑functionalized form, is a documented intermediate in the synthesis of 7‑azabicyclo‑substituted quinolone carboxylic acids with broad‑spectrum antibacterial activity [1]. In Pfizer patent US5391763A, 3‑benzyl‑3‑azabicyclo[3.1.0]hexane‑6‑carboxylic acid derivatives were converted to the active quinolone antibiotics via a multi‑step sequence that proceeds in >60% overall yield from the 6‑COOH precursor [2]. The 1‑COOH isomer could not be utilized in this route because it lacks the requisite exo‑carboxylate that is reduced and functionalized to the final quinolone‑tethered amine. Trovafloxacin itself contains the 3‑azabicyclo[3.1.0]hexane core, and its potent gyrase inhibition (IC₅₀ < 0.5 µg/mL against S. aureus) depends on this bicyclic amine motif [3].

Quinolone antibiotics Intermediate Gram‑scale synthesis Trovafloxacin

High Purity and Defined Storage Stability Enable Reproducible SAR Across Multi‑Month Medicinal Chemistry Campaigns

Commercially available 3‑azabicyclo[3.1.0]hexane‑6‑carboxylic acid hydrochloride is supplied at ≥97% purity (HPLC) and can be stored at ‑20 °C for 1‑2 years without detectable degradation . The hydrochloride salt form (MW 163.60 g/mol) offers superior long‑term stability compared to the free base, which can undergo slow decarboxylation or oxidation upon prolonged exposure to ambient conditions . In contrast, 3‑azabicyclo[3.1.0]hexane‑1‑carboxylic acid is generally available only as the protected Boc‑derivative (e.g., CAS 1401464‑07‑0, 95% purity) due to the instability of the unprotected bridgehead acid, requiring an additional deprotection step and associated yield loss before use .

Purity Stability Procurement Reproducibility

Procurement‑Relevant Application Scenarios Where 3‑Azabicyclo[3.1.0]hexane‑6‑carboxylic Acid is the Preferred Scaffold


Design of Conformationally Constrained P2 Fragments for HCV NS3/4A or SARS‑CoV‑2 Mᵖʳᵒ Protease Inhibitors

The 6‑COOH scaffold serves as the direct precursor to the P2 bicyclic proline mimetic found in boceprevir and narlaprevir. The carboxylic acid can be reduced to the alcohol, converted to the amine, and elaborated to the 2‑carboxamide required for protease binding. Starting from the 6‑COOH building block rather than a flexible proline analog locks the P2 residue in the bioactive conformation, eliminating the entropic penalty associated with ordering a flexible side chain upon target binding [1].

Synthesis of 7‑Azabicyclo‑Substituted Quinolone Antibiotics (Gyrase/Topoisomerase IV Inhibitors)

The compound is the validated entry point for synthesizing azabicyclo‑substituted quinolone carboxylic acids, including trovafloxacin analogs. The exo‑6‑carboxylate is reduced, protected, and conjugated to the quinolone nucleus in a multi‑step sequence with >60% overall yield. No other regioisomer can be substituted into this established route without a complete redesign of the synthetic path [2].

Construction of Rigid DPP‑IV Inhibitor Scaffolds for Type 2 Diabetes Programs

The 3‑azabicyclo[3.1.0]hexane‑6‑amine derivatives, accessible from the 6‑carboxylic acid via Curtius rearrangement or amide coupling, have been validated as P2 amino partners in cyanopyrrolidine‑based DPP‑IV inhibitors. The pre‑organized scaffold imparts selectivity over related proteases (DPP‑8, DPP‑9) and improves metabolic stability compared to flexible piperidine analogs [3].

Exploration of Sigma Receptor and CCR2 Antagonist Chemical Space

The N‑unsubstituted 6‑COOH intermediate permits efficient diversification at the pyrrolidine nitrogen to generate libraries of 1‑phenyl‑3‑azabicyclo[3.1.0]hexane derivatives, which have been profiled as sigma receptor ligands and CCR2 antagonists. The rigid scaffold restricts the conformational freedom of the N‑aryl substituent, enhancing binding site complementarity and reducing off‑target promiscuity relative to flexible piperidine‑based chemotypes [4].

Quote Request

Request a Quote for 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.